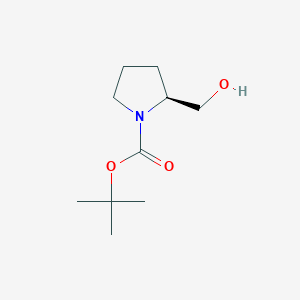

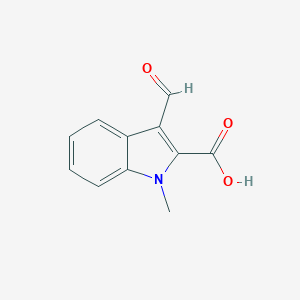

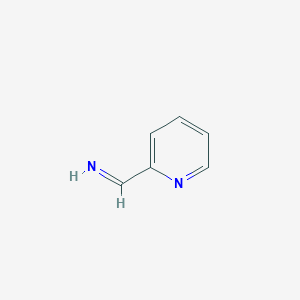

3-formyl-1-methyl-1H-indole-2-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of indole derivatives, including compounds related to "3-formyl-1-methyl-1H-indole-2-carboxylic acid," often employs strategies that involve the formation of the indole core followed by functional group modifications. Taber and Tirunahari (2011) review various methods for indole synthesis, highlighting the diversity and complexity of approaches available for constructing the indole nucleus, which is central to molecules like "3-formyl-1-methyl-1H-indole-2-carboxylic acid" (Taber & Tirunahari, 2011).

Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Research

- Indole derivatives have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

- The methods of application or experimental procedures vary widely depending on the specific type of disorder being treated. Typically, these compounds are administered in the form of a drug, which can be taken orally or injected .

- The results or outcomes obtained also vary widely. In general, indole derivatives have shown promise in inhibiting the growth of cancer cells and microbes .

-

Medicinal Chemistry

- Indole-containing metal complexes have been studied for their medicinal applications .

- These complexes are typically synthesized in a laboratory setting, and their biological and pharmacological activity is tested using various assays .

- Some of the latest and most relevant achievements in this field include the discovery of indole-containing metal complexes that show significant biological activity .

-

Organic Chemistry

- Indole-2-carboxylic acid has been used as a reactant for the total synthesis of (±)-dibromophakellin and analogs .

- The methods of application or experimental procedures typically involve a series of chemical reactions, which are carried out in a laboratory setting .

- The results or outcomes obtained include the successful synthesis of the desired compounds .

-

Virology

- Indole-2-carboxylic acid derivative 3 has been found to effectively inhibit the strand transfer of HIV-1 integrase .

- The methods of application or experimental procedures typically involve administering the compound to cells infected with HIV-1 and observing the effects .

- The results or outcomes obtained include a significant reduction in the ability of HIV-1 to replicate .

-

Microbiology

- Certain 3-Phenyl-1H-indoles have been studied for their antimycobacterial activity .

- The methods of application or experimental procedures typically involve administering the compound to mycobacterial cells and observing the effects .

- The results or outcomes obtained include a reduction in the growth of mycobacterial cells .

-

Synthesis of Alkaloids

- Indole derivatives are prevalent moieties present in selected alkaloids .

- The methods of application or experimental procedures typically involve a series of chemical reactions, which are carried out in a laboratory setting .

- The results or outcomes obtained include the successful synthesis of the desired compounds .

-

HIV-1 Inhibitor

- Indole-2-carboxylic acid derivative 3 was proved to effectively inhibit the strand transfer of HIV-1 integrase .

- The methods of application or experimental procedures typically involve administering the compound to cells infected with HIV-1 and observing the effects .

- The results or outcomes obtained include a significant reduction in the ability of HIV-1 to replicate .

-

Preparation of Various Compounds

- 1-Methyl-1H-indole-3-carboxylic acid is a reactant for the preparation of EphB3 receptor tyrosine kinase inhibitors, pyrazolodiazepine derivatives as human P2X7 receptor antagonists, potent nonpeptidic urotensin II receptor agonists, and pyrrolizidine esters, amides, and ureas as 5-HT4 receptor ligands .

- The methods of application or experimental procedures typically involve a series of chemical reactions, which are carried out in a laboratory setting .

- The results or outcomes obtained include the successful synthesis of the desired compounds .

-

Synthesis of Alkaloids

- Indole derivatives are prevalent moieties present in selected alkaloids .

- The methods of application or experimental procedures typically involve a series of chemical reactions, which are carried out in a laboratory setting .

- The results or outcomes obtained include the successful synthesis of the desired compounds .

-

HIV-1 Inhibitor

- Indole-2-carboxylic acid derivative 3 was proved to effectively inhibit the strand transfer of HIV-1 integrase .

- The methods of application or experimental procedures typically involve administering the compound to cells infected with HIV-1 and observing the effects .

- The results or outcomes obtained include a significant reduction in the ability of HIV-1 to replicate .

-

Preparation of Various Compounds

- 1-Methyl-1H-indole-3-carboxylic acid is a reactant for the preparation of EphB3 receptor tyrosine kinase inhibitors, pyrazolodiazepine derivatives as human P2X7 receptor antagonists, potent nonpeptidic urotensin II receptor agonists, and pyrrolizidine esters, amides, and ureas as 5-HT4 receptor ligands .

- The methods of application or experimental procedures typically involve a series of chemical reactions, which are carried out in a laboratory setting .

- The results or outcomes obtained include the successful synthesis of the desired compounds .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-formyl-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-12-9-5-3-2-4-7(9)8(6-13)10(12)11(14)15/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYANKXSPJQBIDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-formyl-1-methyl-1H-indole-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)

![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)](/img/structure/B46824.png)